molecular formula C21H19NO3 B5614500 3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide

3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide

Cat. No. B5614500
M. Wt: 333.4 g/mol
InChI Key: GIOITSVZHKTQGT-JLHYYAGUSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide” often involves intricate chemical reactions, including acrylation, amidation, and various forms of polymerization. For instance, controlled radical polymerization techniques like RAFT (Reversible Addition−Fragmentation chain Transfer) have been employed to synthesize homopolymers of monosubstituted acrylamides having amino acid moieties in the side chain, demonstrating the controlled nature of polymerization and the influence of the monomer/CTA molar ratio on molecular weight (Mori, Sutoh, & Endo, 2005).

Molecular Structure Analysis

Molecular structure analysis of acrylamide derivatives, including those with benzyl and furyl groups, reveals that the acrylamide unit is typically planar, with specific dihedral angles between the benzene and phenyl rings, as seen in studies of N-Benzyl-N-(4-chlorophenyl)acrylamide (Hu et al., 2007). These analyses are crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions and Properties

Chemical reactions involving acrylamide derivatives are diverse, including cycloadditions, polymerizations, and interactions leading to various functional materials. For instance, template copolymerization has been used to synthesize hydrophobically associating copolymers of acrylamide, showcasing the method's effectiveness for preparing functional polymer materials with remarkable thickening properties due to effective hydrophobic association (Zhang, Wu, Li, & Wang, 2005).

Physical Properties Analysis

The physical properties of compounds related to “3-[4-(benzyloxy)phenyl]-N-(2-furylmethyl)acrylamide” can be deduced from studies on similar substances, where factors such as solubility, thermal stability, and molecular weight play crucial roles. These properties are influenced by the compound's molecular structure and the synthesis method employed.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are determined by the compound's functional groups and molecular architecture. Studies on compounds like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide provide insights into the synthesis and potential reactivity patterns of such acrylamide derivatives (Kariuki et al., 2022).

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-21(22-15-20-7-4-14-24-20)13-10-17-8-11-19(12-9-17)25-16-18-5-2-1-3-6-18/h1-14H,15-16H2,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOITSVZHKTQGT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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